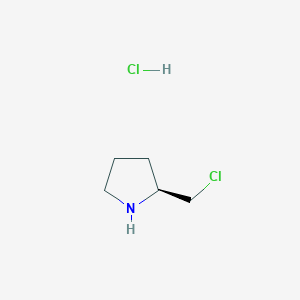

(S)-2-(Chloromethyl)pyrrolidine hydrochloride

Description

(S)-2-(Chloromethyl)pyrrolidine hydrochloride (CAS 35120-33-3) is a chiral pyrrolidine derivative with the molecular formula C₅H₁₁Cl₂N and a molecular weight of 156.05 g/mol . Its structure comprises a five-membered pyrrolidine ring with an (S)-configured chloromethyl (-CH₂Cl) group at the 2-position and a hydrochloride counterion. This compound is widely utilized as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive chloromethyl group, which facilitates alkylation and nucleophilic substitution reactions. It is commercially available with ≥95% purity and is offered in quantities ranging from 1g to bulk orders .

Properties

IUPAC Name |

(2S)-2-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPBVWIHXLFSE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544579 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35120-33-3 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(chloromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Chloromethyl)pyrrolidine hydrochloride typically involves the chloromethylation of pyrrolidine. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by purification to obtain the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of (S)-2-(Chloromethyl)pyrrolidine hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product. Advanced techniques like chiral chromatography may be employed to separate the enantiomers and achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Chloromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrrolidines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-(Chloromethyl)pyrrolidine hydrochloride serves as an essential building block for synthesizing complex organic molecules. Its reactive chloromethyl group allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse substituted pyrrolidine derivatives. This property is particularly valuable in developing pharmaceuticals and agrochemicals.

Major Reactions Involving (S)-2-(Chloromethyl)pyrrolidine:

- Nucleophilic Substitution: Formation of substituted pyrrolidines.

- Oxidation: Conversion to N-oxides or other oxidized derivatives.

- Reduction: Generation of reduced pyrrolidine derivatives.

| Reaction Type | Product Type | Applications |

|---|---|---|

| Nucleophilic Substitution | Substituted Pyrrolidines | Drug synthesis, agrochemical development |

| Oxidation | N-oxides | Potential pharmacological agents |

| Reduction | Reduced Pyrrolidines | Synthesis of biologically active compounds |

Biological Applications

Pharmaceutical Development

The compound has been investigated for its potential use in synthesizing chiral drugs. Its unique chiral structure enhances the biological activity and selectivity of drug candidates. For instance, research has demonstrated its utility in creating anticonvulsant agents, showcasing its importance in medicinal chemistry.

Case Study: Anticonvulsant Agents

A study published in the European Journal of Medicinal Chemistry explored the synthesis of potential anticonvulsant compounds using (S)-2-(Chloromethyl)pyrrolidine as a precursor. The results indicated improved efficacy and selectivity compared to non-chiral counterparts.

Material Science

Chiral Linker Molecule

(S)-2-(Chloromethyl)pyrrolidine is being explored as a chiral linker in polymer chemistry. By incorporating it into polymeric structures, researchers can introduce chirality at the molecular level, leading to materials with unique properties such as asymmetric catalysis or selective binding capabilities.

Case Study: Chiral Porous Polymers

Research published in Macromolecules highlighted the use of (S)-2-(Chloromethyl)pyrrolidine in synthesizing chiral porous polymers. These materials exhibited enhanced catalytic properties and potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of (S)-2-(Chloromethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can form covalent bonds with other molecules. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biochemical effects. The exact pathways and molecular targets can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (S)-2-(Chloromethyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives, focusing on structural variations, physicochemical properties, and applications.

1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS 7250-67-1)

- Structural Differences : Replaces the chloromethyl group with a chloroethyl (-CH₂CH₂Cl) chain.

(S)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride (CAS 1360440-58-9)

- Structural Differences : Substitutes the chloromethyl group with a 3-chlorophenyl ring, introducing aromaticity and π-electron density.

- Molecular Weight : 218.12 g/mol (C₁₀H₁₃Cl₂N) .

- Reactivity/Applications : The aromatic ring enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from the aliphatic chloromethyl group of the target compound. Its chiral pyrrolidine core may serve as a ligand in asymmetric catalysis .

(S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride (CAS 2383086-10-8)

- Structural Differences : Features a bulky 2-isopropylphenyl substituent.

- Molecular Weight : 219.76 g/mol (C₁₃H₂₀ClN) .

- Reactivity/Solubility : The steric hindrance from the isopropyl group likely reduces solubility in polar solvents and slows reaction kinetics compared to the smaller chloromethyl analog. Applications may focus on sterically demanding synthetic pathways .

(S)-(2-Methylpyrrolidin-2-yl)methanol Hydrochloride (CAS 4045-25-4)

- Structural Differences : Replaces the chloromethyl group with a hydroxymethyl (-CH₂OH) and adds a methyl group at the 2-position.

- Molecular Weight: 151.64 g/mol (C₆H₁₄ClNO) .

- Reactivity/Solubility : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making this compound more soluble in polar solvents than the chloromethyl derivative. Applications may include chiral alcohol synthesis .

Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

- Structural Differences : Contains an ester (-COOEt) group at the 2-position.

- Reactivity/Applications : The ester group allows hydrolysis to carboxylic acids or participation in peptide coupling reactions, diverging from the alkylation utility of the chloromethyl group. Used as an intermediate in bioactive molecule synthesis .

Comparative Data Table

Research Findings and Trends

- Reactivity : The chloromethyl group in (S)-2-(Chloromethyl)pyrrolidine HCl enables faster nucleophilic substitutions than bulkier analogs like 1-(2-Chloroethyl)pyrrolidine HCl .

- Chirality Utility : All (S)-configured compounds (e.g., CAS 1360440-58-9, 4045-25-4) are prioritized in enantioselective synthesis, reflecting their importance in drug development .

- Cost and Availability : The target compound is more cost-effective (1g for $420) compared to rarer derivatives like 2-(2-isopropylphenyl)pyrrolidine HCl, which lacks listed pricing .

Biological Activity

(S)-2-(Chloromethyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(S)-2-(Chloromethyl)pyrrolidine hydrochloride has the molecular formula C5H10ClN·HCl and a molecular weight of 161.00 g/mol. Its structure features a pyrrolidine ring with a chloromethyl group, which contributes to its reactivity and biological interactions.

The biological activity of (S)-2-(chloromethyl)pyrrolidine hydrochloride is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that small structural modifications can significantly affect the binding affinity and efficacy of this compound at nAChRs, particularly the α4β2 subtype.

- Binding Affinity : Studies have shown that derivatives of (S)-2-(chloromethyl)pyrrolidine exhibit varying affinities for nAChRs, with some compounds demonstrating IC50 values in the nanomolar range, indicating potent interactions with these receptors .

- Agonist Activity : The compound has been characterized as having agonist properties, which means it can activate nAChRs, leading to downstream effects in neuronal signaling pathways. For instance, certain derivatives have been found to be equipotent to nicotine, a well-known nAChR agonist .

Biological Activities

The compound's biological activities extend beyond receptor binding:

- Enzyme Inhibition : (S)-2-(chloromethyl)pyrrolidine hydrochloride has shown potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially altering their activity.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms .

Case Studies

- Nicotinic Receptor Studies : A study involving the synthesis of various phenylpyrrolidine derivatives demonstrated that subtle changes in structure could lead to significant differences in binding affinity and agonistic activity at α4β2 nAChRs. The most potent compounds were identified as having high binding affinities and efficacies comparable to nicotine .

- Pharmacological Profiling : Another investigation focused on the pharmacokinetics of (S)-2-(chloromethyl)pyrrolidine hydrochloride derivatives revealed good gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system applications .

Comparative Analysis

| Compound | IC50 (nM) | Agonist Activity | Notes |

|---|---|---|---|

| (S)-2-(Chloromethyl)pyrrolidine | 13 | Full Agonist | High affinity for α4β2 nAChR |

| Nicotine | 10 | Full Agonist | Standard reference for nAChR activity |

| Meta-amino derivative | 20 | Partial Agonist | Lower efficacy due to structural changes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.